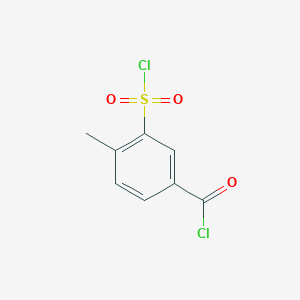

3-(Chlorosulfonyl)-4-methylbenzoyl chloride

Descripción general

Descripción

3-(Chlorosulfonyl)-4-methylbenzoyl chloride is an organosulfur compound with the molecular formula C8H6Cl2O3S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorosulfonyl group at the third position and a methyl group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-4-methylbenzoyl chloride typically involves the chlorosulfonation of 4-methylbenzoyl chloride. The reaction is carried out by treating 4-methylbenzoyl chloride with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C8H7ClO+HSO3Cl→C8H6Cl2O3S+HCl

The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The continuous flow process involves the in situ generation of diazonium salts from aniline derivatives, followed by chlorosulfonation .

Análisis De Reacciones Químicas

Types of Reactions

3-(Chlorosulfonyl)-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-methylbenzoic acid and sulfuric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Acetonitrile, dichloromethane

Catalysts: Tertiary amines, such as triethylamine

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonyl Derivatives: Formed by reaction with thiols

Aplicaciones Científicas De Investigación

3-(Chlorosulfonyl)-4-methylbenzoyl chloride is used in various scientific research applications, including:

Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-(Chlorosulfonyl)-4-methylbenzoyl chloride primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile used. The molecular targets and pathways involved are typically related to the formation of covalent bonds with nucleophilic sites on other molecules .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzoyl Chloride: Lacks the chlorosulfonyl group, making it less reactive towards nucleophiles.

3-(Chlorosulfonyl)benzoyl Chloride: Similar structure but without the methyl group, affecting its steric and electronic properties.

Benzoyl Chloride: The parent compound, less reactive due to the absence of both chlorosulfonyl and methyl groups.

Uniqueness

3-(Chlorosulfonyl)-4-methylbenzoyl chloride is unique due to the presence of both the chlorosulfonyl and methyl groups. The chlorosulfonyl group enhances its reactivity towards nucleophiles, while the methyl group provides steric hindrance and electronic effects that can influence the outcome of reactions .

Actividad Biológica

3-(Chlorosulfonyl)-4-methylbenzoyl chloride is a bifunctional organic compound that contains both a sulfonyl chloride (-SO₂Cl) and an acyl chloride (-COCl) group. This unique structure makes it a valuable intermediate for synthesizing various biologically active compounds, particularly in pharmaceutical chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with chlorosulfonic acid under elevated temperatures. The reaction yields the desired product, which can be purified through distillation or recrystallization methods.

Key Chemical Properties:

- Molecular Formula: C₇H₆ClO₃S

- Molecular Weight: 202.64 g/mol

- Functional Groups: Sulfonyl chloride and acyl chloride

The biological activity of this compound is largely attributed to its ability to form sulfonamide-amide derivatives upon reaction with amines. These derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for new therapeutic agents.

Reaction with Amines

- Formation of Sulfonamide-Amide Derivatives: The compound reacts readily with amines, allowing for the introduction of diverse amine substituents. This property is exploited in synthesizing sulfonamide-amide derivatives, which have shown promising biological activities.

Heterocycle Formation

- Synthesis of Heterocycles: The compound can also be utilized to construct various heterocyclic systems such as pyrazolones, thiadiazines, and oxadiazoles. These heterocycles are known for their pharmacological significance and are found in numerous bioactive molecules.

Biological Activity and Case Studies

The biological activity of this compound has been evaluated through various studies focusing on its derivatives.

Antibacterial Activity

Research indicates that sulfonamide-amide derivatives synthesized from this compound possess significant antibacterial properties. For instance, studies have shown that these derivatives inhibit bacterial growth effectively in vitro, suggesting their potential use as antibiotics.

Antifungal Activity

In addition to antibacterial effects, certain derivatives have demonstrated antifungal activity. For example, a study highlighted the efficacy of a specific sulfonamide derivative against common fungal pathogens, indicating its potential as an antifungal agent.

Data Table: Biological Activities of Derivatives

| Derivative | Activity Type | Test Organism | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Sulfonamide-Amide Derivative A | Antibacterial | Escherichia coli | 5.0 | |

| Sulfonamide-Amide Derivative B | Antifungal | Candida albicans | 10.0 | |

| Heterocycle C | Antimicrobial | Staphylococcus aureus | 7.5 |

Propiedades

IUPAC Name |

3-chlorosulfonyl-4-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(8(9)11)4-7(5)14(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHLCKNAKRLVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.